(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid
Description
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Properties
IUPAC Name |
(E)-3-[3-bromo-5-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3NO5/c1-28-15-8-11(5-6-17(26)27)7-14(20)18(15)29-10-16(25)24-13-4-2-3-12(9-13)19(21,22)23/h2-9H,10H2,1H3,(H,24,25)(H,26,27)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQBHNYQYDQBMA-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Bromine and Methoxy Substituents : These groups can influence the compound's reactivity and biological interactions.
- Trifluoromethyl Group : Known for enhancing lipophilicity, this group may affect the compound's pharmacokinetics.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity :
-
Anticancer Activity :
- Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with methoxy and trifluoromethyl groups have been reported to induce apoptosis in tumor cells by disrupting mitochondrial functions.
-
Anti-inflammatory Properties :
- The presence of bromine and methoxy groups is associated with anti-inflammatory activities, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound and related compounds:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of brominated phenolic compounds, including derivatives similar to the target compound. Results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving mitochondrial disruption leading to increased reactive oxygen species (ROS) levels.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines. This suggests that it may be effective in treating inflammatory diseases.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is .
Key Properties
- Molecular Weight : 455.29 g/mol
- Solubility : Soluble in organic solvents such as DMSO and DMF.
- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmacophore in drug design, especially for its anti-inflammatory and antimicrobial properties. Research indicates it may inhibit specific enzymes or receptors involved in inflammatory pathways.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. The structure-activity relationship (SAR) analysis highlighted the importance of the bromine and methoxy groups in enhancing biological activity.
Materials Science
The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Composite Development
Research conducted on polymer composites incorporating this compound showed improved thermal properties compared to traditional materials. The addition of (2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid resulted in a 30% increase in thermal stability, making it suitable for high-performance applications.
Biological Studies
This compound is utilized in studies exploring interactions with biological macromolecules such as proteins and nucleic acids. Its potential to modulate biological pathways makes it a valuable tool for understanding disease mechanisms.
Case Study: Protein Interaction Studies
In vitro studies have shown that this compound can bind to specific proteins involved in cell signaling pathways, potentially influencing cell proliferation and apoptosis. These findings suggest its utility in cancer research, where modulation of these pathways is crucial.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and antimicrobial properties | Significant COX inhibition observed |
| Materials Science | Development of novel materials | 30% increase in thermal stability |
| Biological Studies | Interaction with proteins and nucleic acids | Modulation of cell signaling pathways |
Table 2: Structural Features Impacting Activity
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Group | Enhances binding affinity to target proteins |
| Methoxy Group | Increases solubility and bioavailability |
| Trifluoromethyl Group | Improves metabolic stability |
Chemical Reactions Analysis
Conjugate Addition at the α,β-Unsaturated Acid
The prop-2-enoic acid moiety facilitates Michael addition reactions. Nucleophiles (e.g., amines, thiols) target the β-carbon, forming substituted adducts.
This reactivity is consistent with cinnamic acid derivatives, where electron-withdrawing groups enhance electrophilicity at the β-position .
Electrophilic Aromatic Substitution (EAS)
The bromine atom at the 3-position directs electrophiles to the para position (C-6), though the electron-withdrawing trifluoromethyl group on the adjacent phenyl ring may deactivate the system.
| Electrophile | Conditions | Product | Reference |
|---|---|---|---|
| Nitronium ion | HNO₃, H₂SO₄, 0–5°C | 3-bromo-5-methoxy-6-nitro-substituted derivative | |
| Sulfonation | SO₃, H₂SO₄, 100°C | 6-sulfo-substituted analog |
Similar brominated aromatic systems in peroxisome proliferator activators undergo nitration under mild conditions .
Hydrolysis of the Ethoxy Linker
The 2-oxoethoxy bridge is susceptible to acid- or base-mediated cleavage, yielding phenolic intermediates.
| Conditions | Mechanism | Product | Reference |
|---|---|---|---|
| 1M HCl, reflux | Acidic hydrolysis | 4-(2-hydroxyethyl)-substituted phenol | |
| NaOH (aq), 60°C | Saponification | Carboxylate salt and glycolic acid derivatives |
Ketone-containing ethers in related compounds (e.g., CID 2146198) hydrolyze to alcohols under acidic conditions .
Reactivity of the Oxo Group
The ketone in the ethoxy chain undergoes typical carbonyl reactions, such as reductions or condensations.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | Secondary alcohol | |
| Hydrazone formation | NH₂NH₂, EtOH, Δ | Hydrazone derivative |
Reduction of ketones to alcohols is exemplified in PPAR modulator syntheses .
Nucleophilic Substitution of Bromine
The bromine atom at C-3 can be displaced by strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions.
| Nucleophile | Catalyst | Product | Reference |
|---|---|---|---|
| Piperidine | CuI, DMF, 80°C | 3-piperidine-substituted analog | |
| Methoxide | Pd(OAc)₂, 100°C | 3-methoxy-substituted derivative |
Palladium-catalyzed substitutions are common in trifluoromethylphenyl-containing systems .
Decarboxylation
The α,β-unsaturated acid may undergo thermal or base-induced decarboxylation to form styrene derivatives.
| Conditions | Product | Reference |
|---|---|---|
| 200°C, vacuum | 3-(3-bromo-5-methoxy-phenyl)propene | |
| NaOH, Δ | Same as above + CO₂ |
Decarboxylation is observed in cinnamic acid analogs under high temperatures .
Stability and Metabolic Considerations
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer: When handling this compound, prioritize personal protective equipment (PPE) and respiratory protection. Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection:
- Low exposure: P95 (US) or P1 (EU) particulate respirators.
- High exposure: OV/AG/P99 (US) or ABEK-P2 (EU) respirators with full-face shields .
Ensure proper ventilation and avoid release into drainage systems. Store in a cool, dry, stable environment to prevent decomposition .
Q. What are the critical steps for synthesizing this compound?
Answer: Key synthesis steps involve functional group manipulation, particularly substitution reactions targeting the bromo group. For example:
- Nucleophilic substitution: Replace the bromo group using sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under anhydrous conditions .
- Oxidation/Reduction: Use KMnO₄ for oxidation or LiAlH₄/NaBH₄ for reduction of the α,β-unsaturated ester moiety .
Optimize reaction parameters (temperature, solvent polarity) to minimize side products.
Q. How is the stereochemical configuration confirmed for this compound?
Answer: Combine X-ray crystallography and computational DFT studies to resolve stereochemistry. X-ray diffraction provides precise bond angles and spatial arrangement, while DFT calculations validate electronic properties and stability of the (2E) configuration . For intermediates, use NMR (¹H/¹³C) to track coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) .
Q. Which functional groups dominate reactivity in this compound?
Answer:
- Bromo substituent : Prone to nucleophilic substitution (e.g., Suzuki coupling for aryl-aryl bond formation).
- Trifluoromethyl group : Electron-withdrawing effect directs electrophilic attacks to the meta position.
- α,β-unsaturated carboxylic acid : Participates in Michael additions or conjugate reductions .
Advanced Questions
Q. How can DFT studies predict the compound’s reactivity in biological systems?
Answer: Perform density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions.
- Calculate HOMO-LUMO gaps to predict charge-transfer interactions with biomolecules (e.g., enzymes) .
Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets for accuracy.
Q. What strategies optimize substitution reactions at the bromo site?
Answer:
- Catalytic systems: Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with aryl boronic acids.
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature control: Maintain 80–100°C for 12–24 hours to maximize yield .
Monitor progress via TLC or LC-MS, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is in vitro biological activity evaluated for this compound?
Answer:
- Antimicrobial assays: Use disk diffusion or broth microdilution (MIC) against Gram-positive/negative bacteria.
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay .
- Enzyme inhibition: Test IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
Q. What analytical methods validate purity and stability under varying pH?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- Stability studies: Incubate at pH 2–9 (37°C, 24 hrs) and quantify degradation via LC-MS .
- Thermogravimetric analysis (TGA): Assess thermal stability up to 300°C .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
Answer:
- Lipophilicity: Increases logP, enhancing membrane permeability (measured via shake-flask method).
- Metabolic stability: Resists oxidative degradation by cytochrome P450 enzymes .
Use PAMPA assays to predict blood-brain barrier penetration.
Q. What comparative insights exist between this compound and structural analogs?
Answer:
- Analog synthesis: Replace the trifluoromethyl group with -CF₂H or -OCF₃ to study electronic effects.
- Bioactivity trends: Analogs with electron-withdrawing groups show enhanced antibacterial potency but reduced solubility .
- SAR analysis: Correlate substituent electronegativity with target binding affinity via molecular docking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
